3-[(4-chlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(4-chlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a unique structure that combines several functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with 5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid hydrazide to form the corresponding hydrazone. The final step involves cyclization with thiosemicarbazide under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to streamline the process and make it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: Known for their antimicrobial and antifungal properties.
Triazole derivatives: Widely used in medicinal chemistry for their antifungal and antibacterial activities.
Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential as an antimicrobial agent make it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H17ClN6OS |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H17ClN6OS/c1-10(2)7-12-8-14(20-19-12)16-23-24-15(21-22-17(24)26-16)9-25-13-5-3-11(18)4-6-13/h3-6,8,10H,7,9H2,1-2H3,(H,19,20) |
InChI Key |
LMUGZFQUTOCNTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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